![molecular formula C13H20N2O2 B4626898 N-cyclooctyl-5-methyl-3-isoxazolecarboxamide](/img/structure/B4626898.png)
N-cyclooctyl-5-methyl-3-isoxazolecarboxamide
Overview
Description
Molecular Structure Analysis
Isoxazole has a planar ring structure with a nitrogen and an oxygen atom at the 1 and 2 positions, respectively . The exact molecular structure of “N-cyclooctyl-5-methyl-3-isoxazolecarboxamide” would need to be determined using techniques such as X-ray crystallography or electron diffraction .Chemical Reactions Analysis
Isoxazoles can undergo a variety of chemical reactions, including cycloadditions, substitutions, and ring-opening reactions . The specific reactions that “N-cyclooctyl-5-methyl-3-isoxazolecarboxamide” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-cyclooctyl-5-methyl-3-isoxazolecarboxamide” would depend on its specific structure . These properties could include things like solubility, melting point, boiling point, and reactivity.Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, including N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide, exhibit antimicrobial properties. Researchers have synthesized various oxazole compounds and screened them against bacteria (e.g., S. aureus, S. pyogenes, P. aeruginosa, E. coli) and fungi (e.g., C. albicans, A. niger, A. clavatus) . Investigating its specific mechanisms of action and potential applications in combating infections is an ongoing area of interest.
Anticancer Potential
Oxazole derivatives have demonstrated anticancer activity. Researchers have explored their effects on cancer cell lines, including inhibition of cell proliferation and induction of apoptosis. Investigating the impact of N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide on specific cancer types and its potential as a targeted therapy is crucial .
Anti-Inflammatory Properties
Oxazole compounds, including our target molecule, may possess anti-inflammatory effects. Understanding their interactions with inflammatory pathways and evaluating their potential as novel anti-inflammatory agents could lead to therapeutic breakthroughs .
Antitubercular Activity
Given the global health challenge posed by tuberculosis, exploring oxazole derivatives as potential antitubercular agents is essential. N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide could be part of this research landscape .
Antioxidant Capacity
Oxazole derivatives often exhibit antioxidant properties. Investigating the ability of N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide to scavenge free radicals and protect against oxidative stress is an intriguing avenue for further study .
Antidiabetic and Antiobesity Effects
Some oxazole-based compounds have shown promise in managing diabetes and obesity. Research into the effects of N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide on glucose metabolism, insulin sensitivity, and adipogenesis could yield valuable insights .
Mechanism of Action
Target of Action
N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide, also known as N-cyclooctyl-5-methyl-3-isoxazolecarboxamide, is a derivative of isoxazole carboxamide . Isoxazole carboxamides have been found to exhibit analgesic activity . The primary targets of these compounds are non-opioid receptors such as COX-1, COX-2, and the human capsaicin receptor (HCR) . These receptors play a crucial role in pain perception and inflammation .
Mode of Action
The compound interacts with its targets (COX-1, COX-2, and HCR) through binding interactions . The binding energies of the compound with these receptors range from -7.5 to -9.7 kcal/mol . This interaction results in the mediation of analgesic effects .
Result of Action
The compound exhibits analgesic activity, providing relief from pain . Among the synthesized derivatives, certain compounds showed high analgesic activity compared to tramadol in both acetic acid-induced writhing assay and hot plate assay at a dose of 6 mg/kg .
Safety and Hazards
Future Directions
The field of isoxazole research is continually evolving, with new synthetic methods being developed and new biological activities being discovered . Future research may focus on developing more efficient synthetic methods, exploring new biological activities, and designing new isoxazole-based drugs .
properties
IUPAC Name |
N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-10-9-12(15-17-10)13(16)14-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAPHKRZCRKOLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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